molecular formula C15H18N4S B1420067 6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine CAS No. 1177285-05-0

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine

Cat. No.: B1420067
CAS No.: 1177285-05-0
M. Wt: 286.4 g/mol
InChI Key: XPLUJQFXHWKAFR-UHFFFAOYSA-N
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Description

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H18N4S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the benzothiazole class, which is known for various therapeutic effects, including antimicrobial and anticancer properties. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.

The molecular formula of this compound is C15H18N4SC_{15}H_{18}N_{4}S, with a molar mass of approximately 286.4 g/mol. Its structure features an ethyl group and an imidazolyl propyl side chain attached to a benzothiazole core, which is crucial for its biological interactions .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzothiazole derivatives. A study found that compounds similar to this compound exhibited significant activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , both of which are critical pathogens in healthcare settings .

Anticancer Potential

The anticancer activity of benzothiazole derivatives has been extensively studied. Compounds in this class have demonstrated efficacy against several cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways like PI3K and mTORC1, which are vital for cell proliferation and survival .

Case Studies

  • Antitumor Activity : A recent study evaluated a series of benzothiazole derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that certain modifications to the benzothiazole structure significantly enhanced their cytotoxicity against MCF-7 and HT-29 cells. The most potent compound showed an IC50 value in the low micromolar range, suggesting strong potential for further development .
  • Neuroprotective Effects : In another investigation, compounds related to this compound were tested for neuroprotective activities in models of oxidative stress. These studies indicated that certain derivatives could mitigate neuronal damage through antioxidant mechanisms .

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in signaling pathways related to cancer progression and microbial resistance. The imidazole ring may play a pivotal role in enhancing the compound's interaction with biological macromolecules.

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHighPromising
Benzothiazole Derivative AHighModerateLow
Benzothiazole Derivative BLowHighModerate

Properties

IUPAC Name

6-ethyl-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-12-4-5-13-14(10-12)20-15(18-13)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,2-3,6,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLUJQFXHWKAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.